molecular formula C8H7ClF3NO B12969593 4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol

4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol

Cat. No.: B12969593
M. Wt: 225.59 g/mol
InChI Key: VLCLDEQEAKJMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol is an organic compound characterized by the presence of an amino group, a trifluoroethyl group, and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol typically involves the reaction of 2-chlorophenol with 2,2,2-trifluoroethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

    Substitution: The amino and chlorophenol groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and amines.

Scientific Research Applications

4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline
  • 4-(1-Amino-2,2,2-trifluoroethyl)-2,5-difluoro-N,N-dimethylaniline

Uniqueness

4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol is unique due to the presence of both a trifluoroethyl group and a chlorophenol moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

4-(1-amino-2,2,2-trifluoroethyl)-2-chlorophenol

InChI

InChI=1S/C8H7ClF3NO/c9-5-3-4(1-2-6(5)14)7(13)8(10,11)12/h1-3,7,14H,13H2

InChI Key

VLCLDEQEAKJMBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.